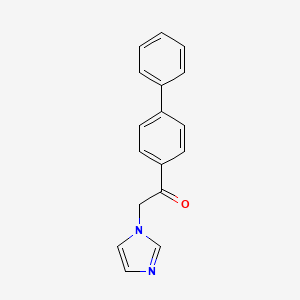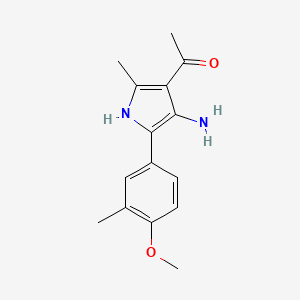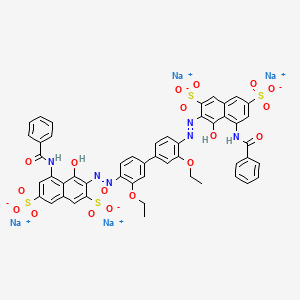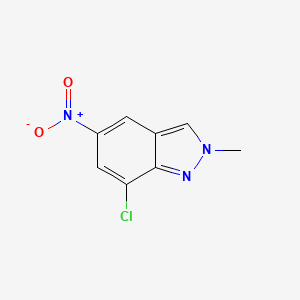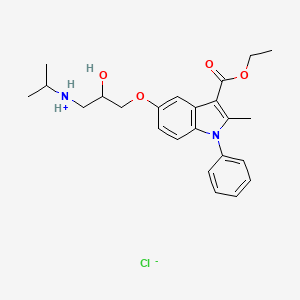
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride is a complex organic compound with a molecular formula of C26H34N2O7. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an indole core, a carboxylic acid group, and several functional groups that contribute to its reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Functional Group Modifications:
Final Assembly: The final step involves the coupling of the indole core with the other functional groups to form the desired compound. This step may require the use of coupling agents and catalysts to facilitate the reaction.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of diseases such as cancer and neurological disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride involves its interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid derivatives: These compounds share the indole core and carboxylic acid group but differ in the functional groups attached. The differences in functional groups can lead to variations in reactivity and biological activity.
Beta-Amyloid Modulators: Compounds that modulate beta-amyloid, such as Compound 5936-0108, may have similar applications in neurological research. the specific structure and functional groups of this compound make it unique in its interactions and effects.
Eigenschaften
CAS-Nummer |
76410-22-5 |
|---|---|
Molekularformel |
C24H31ClN2O4 |
Molekulargewicht |
447.0 g/mol |
IUPAC-Name |
[3-(3-ethoxycarbonyl-2-methyl-1-phenylindol-5-yl)oxy-2-hydroxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-5-29-24(28)23-17(4)26(18-9-7-6-8-10-18)22-12-11-20(13-21(22)23)30-15-19(27)14-25-16(2)3;/h6-13,16,19,25,27H,5,14-15H2,1-4H3;1H |
InChI-Schlüssel |
GJDHLWHZNOOHFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]C(C)C)O)C3=CC=CC=C3)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


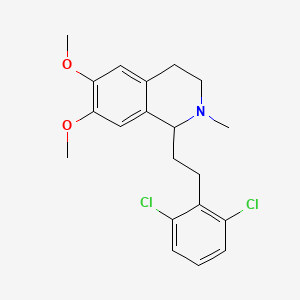

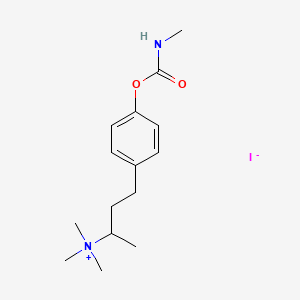
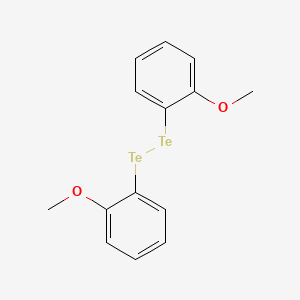
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
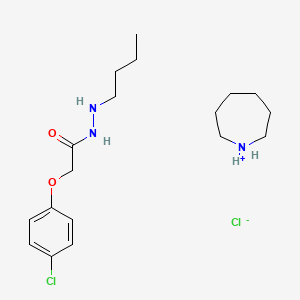
![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)


